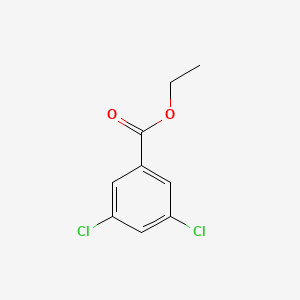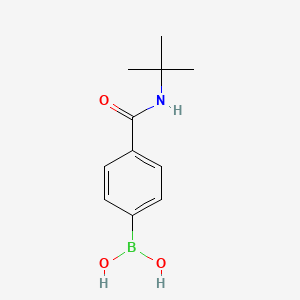
(4-(tert-Butylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
- (4-(tert-Butylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the chemical formula C11H16BNO3 . It is commonly used in organic synthesis and cross-coupling reactions.
- The compound features a phenyl ring substituted with a tert-butylcarbamoyl group and a boronic acid moiety.
Synthesis Analysis
- The synthesis of this compound typically involves the reaction of an appropriate arylboronic ester with tert-butyl isocyanate.
- The tert-butylcarbamoyl group is introduced via the reaction with tert-butyl isocyanate, followed by hydrolysis to form the desired product.
Molecular Structure Analysis
- The molecular formula is C11H16BNO3 .
- The compound consists of a phenyl ring attached to a boronic acid group and a tert-butylcarbamoyl substituent.
Chemical Reactions Analysis
- (4-(tert-Butylcarbamoyl)phenyl)boronic acid can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form C–C bonds.
- It can also serve as a catalyst for amidation and esterification of carboxylic acids.
Physical And Chemical Properties Analysis
- Melting Point : 230-246°C
- Density : 1.13 g/cm³
- Purity : 98%
- Physical Form : Solid
Wissenschaftliche Forschungsanwendungen
-
General Information
-
Potential Applications
-
Methods of Application
-
Results or Outcomes
-
Supercapacitors
- The MOF-derived LDH exhibits a well-defined porous micro/nano-structure, facilitating the dispersion of active sites and preventing the aggregation of layered LDH . This paper introduces synthesis strategies for converting MOFs into LDHs . Subsequently, recent research progress in MOF-derived LDHs is overviewed, encompassing pristine LDH powders, LDH composites, and LDH-based arrays, along with their applications in SCs .
-
Supercapacitors
- The MOF-derived LDH exhibits a well-defined porous micro/nano-structure, facilitating the dispersion of active sites and preventing the aggregation of layered LDH . This paper introduces synthesis strategies for converting MOFs into LDHs . Subsequently, recent research progress in MOF-derived LDHs is overviewed, encompassing pristine LDH powders, LDH composites, and LDH-based arrays, along with their applications in SCs .
Safety And Hazards
- Harmful by inhalation, skin contact, and ingestion.
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Follow safety precautions when handling this compound.
Zukünftige Richtungen
- Further research could explore its applications in catalysis, materials science, and biological studies.
- Investigate its potential in other cross-coupling reactions and functionalization processes.
For more detailed information, you can refer to the relevant papers and technical documents1. Please note that availability and pricing details are not currently provided. If you have any specific questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
[4-(tert-butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIZPWLCVMPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378362 | |
| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850568-14-8 | |
| Record name | B-[4-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



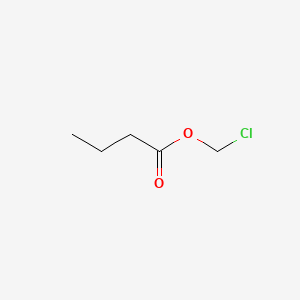
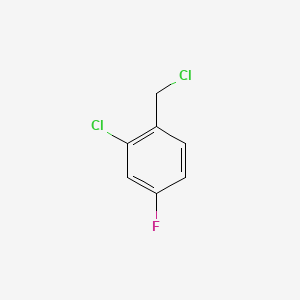
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)
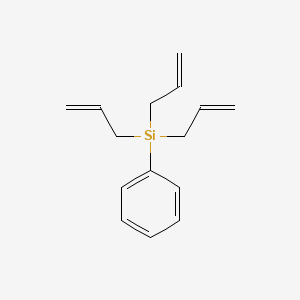
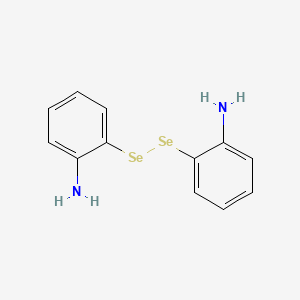
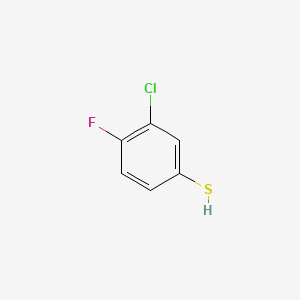
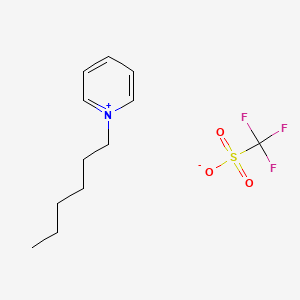
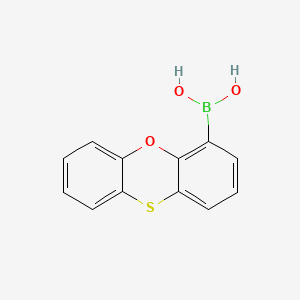
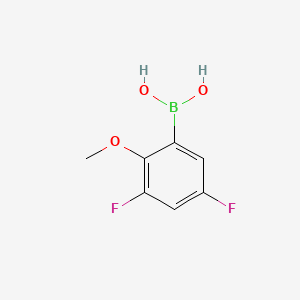
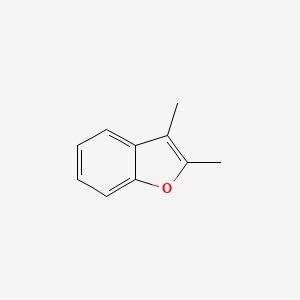
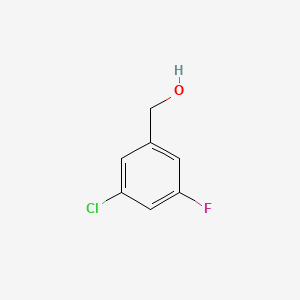
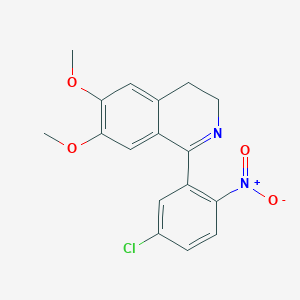
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
